molecular formula C6H5ClN2O3 B1600467 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one CAS No. 95835-64-6

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one

Cat. No. B1600467
CAS RN: 95835-64-6
M. Wt: 188.57 g/mol
InChI Key: LXOGQFQXRSVZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one, commonly known as CMNP, is a heterocyclic organic compound belonging to the class of pyridines. It is a colorless solid with a molecular weight of 211.56 g/mol and a melting point of 246 °C. CMNP is used in various scientific research applications, including organic synthesis, drug discovery, and biochemistry. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are explored in

Scientific Research Applications

Structural Analysis and Spectroscopic Properties

The molecular structures and spectroscopic properties of nitropyridines, including compounds similar to 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one, have been extensively studied to understand their physical and chemical behaviors. For example, molecular structures of various nitro-, methyl-, and chloro-pyridine N-oxides have been determined by gas-phase electron diffraction, revealing specific structural parameters that influence their reactivity and interaction with other molecules (Chiang & Song, 1983). Additionally, the synthesis, X-ray, and spectroscopic analysis of closely related compounds provide insights into their structural features, optical properties, and the effects of solvent interaction, which are crucial for developing new materials and chemical reactions (Jukić et al., 2010).

Chemical Synthesis and Reactions

The reactivity of nitropyridines, including derivatives of this compound, has been explored through various chemical reactions. For instance, oxidative methylamination reactions have been applied to nitropyridines, demonstrating their potential in synthetic chemistry for introducing new functional groups (Szpakiewicz & Wolniak, 1999). The formation of 1:1 complexes with other compounds through hydrogen bonding indicates the ability of nitropyridines to participate in supramolecular chemistry, which is valuable for the design of molecular devices and materials (Jin et al., 2000).

Drug Solubility and Pharmaceutical Applications

One of the major challenges in drug development is improving the solubility of drug-like compounds. Research has shown that ultrasound irradiation can be a useful method for forming salts of poorly soluble compounds, such as 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, enhancing their solubility and potential for pharmaceutical applications (Machado et al., 2013).

properties

IUPAC Name

4-chloro-6-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOGQFQXRSVZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465739
Record name 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95835-64-6
Record name 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one
Reactant of Route 2
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one
Reactant of Route 4
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one
Reactant of Route 5
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.